N,N,N',N'-tetrabromobenzene-1,3-disulfonamide

Description

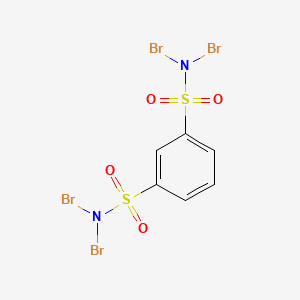

N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) is a brominated sulfonamide compound widely employed as a catalyst and reagent in organic synthesis. Its structure features two sulfonamide groups at the 1,3-positions of a benzene ring, each substituted with two bromine atoms, conferring strong electrophilic and Lewis acid properties. TBBDA is notable for its stability under ambient conditions (3–4 months) and reusability for up to five catalytic cycles without significant loss of activity . It is particularly effective in solvent-free or aqueous reaction systems, aligning with green chemistry principles by minimizing toxic solvent use . Applications include multicomponent reactions (MCRs) for synthesizing amidoalkyl naphthols, benzimidazoles, quinazolines, and heterocyclic compounds with pharmaceutical relevance .

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetrabromobenzene-1,3-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br4N2O4S2/c7-11(8)17(13,14)5-2-1-3-6(4-5)18(15,16)12(9)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUSYTGYTFWFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N(Br)Br)S(=O)(=O)N(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br4N2O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Properties

- Molecular Formula: C6H4Br4N2O4S2

- Molecular Weight: 551.9 g/mol

- CAS Number: 848408-54-8

- IUPAC Name: 1-N,1-N,3-N,3-N-tetrabromobenzene-1,3-disulfonamide

- Structure: Benzene ring substituted at positions 1 and 3 with sulfonamide groups, each bearing two bromine atoms on the nitrogen atoms.

Preparation Methods of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide

General Synthetic Strategy

The preparation primarily involves the bromination of benzene-1,3-disulfonamide or its derivatives, often under controlled conditions to achieve selective tetrabromination at the nitrogen atoms of the sulfonamide groups. The process typically proceeds via reaction with brominating agents such as bromine or N-bromo reagents in aqueous or organic media.

Specific Preparation Protocols

Bromination of Benzene-1,3-disulfonamide

- Starting Material: Benzene-1,3-disulfonamide (white solid)

- Brominating Agent: Molecular bromine or N-bromo reagents (e.g., N-bromo-N-ethyl-benzene-1,3-disulfonamide)

- Conditions: Room temperature or mild heating; aqueous or mixed solvent systems; reaction times vary from 30 minutes to several hours depending on reagent and scale

- Workup: Filtration to remove insoluble byproducts, washing with water, and drying to yield the tetrabrominated product as a white solid.

One-Pot Synthesis Using N-Halo Reagents

- A one-pot diastereoselective three-component reaction involving urea/thiourea, cyclic ethers (2,3-dihydrofuran or 3,4-dihydro-2H-pyran), and aromatic aldehydes has been reported, where this compound serves as an efficient brominating reagent and catalyst.

Microwave-Assisted Preparation

Representative Preparation Procedure (From Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. | Dissolve benzene-1,3-disulfonamide (1 g) in aqueous NaOCl (14%) | Stir at room temperature for 30 min; no color change observed initially |

| 2. | Add acetic acid (20 mL, 50%) | Acidification leads to precipitation of chlorinated/brominated sulfonamide |

| 3. | Filter and wash precipitate | Isolate the tetrabrominated sulfonamide as a white solid |

| 4. | Dry and purify | Characterize by melting point, IR, NMR, and mass spectrometry to confirm structure and purity |

Analytical data:

Analytical and Characterization Data

Applications Related to Preparation

The compound serves as an efficient catalyst and brominating agent in organic synthesis, including methoxymethylation of alcohols under solvent-free conditions and benzylic bromination of alkyl benzenes.

It also catalyzes one-pot syntheses of heterocyclic compounds such as furano and pyrano pyrimidinones, benzimidazoles, and benzodiazepines at room temperature with good to high yields.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it is reduced to form different products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:

Bromine: For bromination reactions.

Sodium nitrite: For nitrosation reactions.

Aqueous ammonia: For the preparation of nitriles and aldehydes.

Major Products Formed

The major products formed from reactions involving N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:

Dihydropyrazine derivatives: Formed through multi-component reactions.

Benzimidazoles: Synthesized from o-phenylenediamine and aldehydes or ketones.

Scientific Research Applications

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential antimicrobial properties and its role in DNA cleavage.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide involves the release of bromine ions (Br+) in situ, which act as electrophilic species. These bromine ions facilitate various chemical reactions, such as the synthesis of dihydropyrazine derivatives. The compound’s effectiveness as a catalyst is attributed to its ability to generate reactive intermediates that drive the desired transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The catalytic performance, reaction conditions, and practical utility of TBBDA are frequently compared with structurally related sulfonamides, polymeric catalysts, and traditional reagents. Below is a detailed analysis:

Poly(N-Bromo-N-Ethylbenzene-1,3-Disulfonamide) (PBBS)

- Structure and Reactivity : PBBS is a polymeric analogue of TBBDA, with bromine and ethyl groups attached to the sulfonamide nitrogen. Its polymeric nature enhances surface area and stability, facilitating easier recovery from reaction mixtures .

- Catalytic Efficiency: Both TBBDA and PBBS exhibit high efficiency in Friedlander quinoline synthesis and benzimidazole formation. However, PBBS achieves faster reaction times in aqueous media compared to TBBDA’s solvent-free protocol (e.g., 30 minutes vs. 2 hours for similar yields) .

- Substrate Scope : PBBS shows comparable versatility to TBBDA in MCRs involving aldehydes, amines, and ketones, but its polymeric structure may limit diffusion in viscous substrates .

- Reusability : PBBS can be reused for multiple cycles, similar to TBBDA, but its recovery is simpler due to insolubility in most solvents .

CoCl₂

- Reaction Conditions : Unlike TBBDA, CoCl₂ requires tetrahydrofuran (THF) as a solvent and elevated temperatures, increasing environmental and safety risks .

- Efficiency : CoCl₂ is less effective for synthesizing 1,8-naphthyridines, with longer reaction times (6–8 hours vs. 1–2 hours with TBBDA) and lower yields (60–70% vs. 85–95%) .

- Toxicity : Cobalt-based catalysts pose higher toxicity and disposal challenges compared to TBBDA’s bromine-sulfonamide system .

Cl₂-DABCO (Bis-Chlorine-1,4-Diazabicyclo[2.2.2]Octane Complex)

- Mechanism: Cl₂-DABCO operates under neutral conditions, avoiding the acidic media required for TBBDA in sydnone synthesis .

- Robustness : Cl₂-DABCO exhibits superior stability in moisture-sensitive reactions, whereas TBBDA may require anhydrous conditions for optimal performance .

p-Toluenesulfonic Acid (PTSA)

- Conditions : PTSA necessitates higher temperatures (100°C) for indazolo phthalazine synthesis, whereas TBBDA achieves similar yields at 80–100°C under solvent-free conditions .

- Reusability: PTSA is typically non-reusable, contrasting with TBBDA’s five-cycle reusability .

Comparative Data Table

Key Research Findings

Green Chemistry: TBBDA outperforms CoCl₂ and PTSA in sustainability, enabling solvent-free syntheses of bioactive compounds like 1-amidoalkyl-2-naphthols and quinazolinones .

Bromine Reactivity : The four bromine atoms in TBBDA enhance electrophilicity, enabling efficient activation of aldehydes in MCRs compared to less-halogenated sulfonamides .

Polymeric vs. Monomeric: PBBS’s polymeric structure offers mechanical advantages in catalyst recovery, but TBBDA’s monomeric form provides better diffusion in solvent-free systems .

Pharmaceutical Relevance : TBBDA-catalyzed dihydropyrazine-2,3-dicarbonitriles exhibit antiproliferative activity, demonstrating its utility in drug discovery .

Biological Activity

N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) is a sulfonamide compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of TBBDA, supported by relevant research findings, data tables, and case studies.

TBBDA is characterized by its tetrabrominated aromatic structure with two sulfonamide groups. This unique configuration contributes to its reactivity and catalytic properties in various chemical reactions.

Structural Formula

- Molecular Formula : C6H2Br4N2O4S2

- Molecular Weight : 408.73 g/mol

Enzyme Inhibition

TBBDA exhibits significant enzyme inhibitory properties, particularly against various hydrolases and transferases. The sulfonamide moiety is known for its ability to form non-covalent interactions with enzyme active sites, enhancing its inhibitory potential.

Table 1: Enzyme Inhibition Data

Antimicrobial Activity

Research has indicated that TBBDA possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Its efficacy against various bacterial strains has been documented.

Case Study: Antimicrobial Efficacy

A study demonstrated that TBBDA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity .

Catalytic Applications

TBBDA serves as an efficient catalyst in several organic reactions, including:

- Methoxymethylation of Alcohols : TBBDA catalyzes the methoxymethylation of alcohols under solvent-free conditions, showcasing its utility in synthetic organic chemistry .

- Synthesis of Pyrimidinones : It has been employed in one-pot reactions to synthesize pyrimidinones from urea and dihydrofurans .

Table 2: Catalytic Activity Overview

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methoxymethylation of Alcohols | Solvent-free | Up to 95 | |

| Synthesis of Pyrimidinones | One-pot reaction | Varied |

The biological activity of TBBDA can be attributed to its ability to interact with target enzymes and proteins through electrostatic and hydrogen bonding interactions. The bromine atoms enhance the electrophilicity of the aromatic ring, facilitating binding to nucleophilic sites on enzymes.

Interaction with Enzymes

The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), an essential substrate for bacterial growth, which explains the antimicrobial properties observed in TBBDA.

Q & A

What are the primary applications of TBBDA in organic synthesis?

TBBDA is widely employed as a Lewis acid catalyst and halogenating agent in multicomponent reactions (MCRs) and tandem syntheses. Key applications include:

- Synthesis of heterocycles : Quinoxaline, pyran, pyrazine, and spiro-chroman derivatives via Knoevenagel-Michael addition or condensation reactions .

- Benzylic bromination : Efficient bromination of toluenes and substituted benzenes under mild conditions .

- Oxidation reactions : Conversion of urazoles to triazolinediones and aldoximes to nitriles via electrophilic bromine release .

- Solvent-free syntheses : Catalyzing 1-amidoalkyl-2-naphthols and Mannich-type reactions under neat conditions .

What advantages does TBBDA offer over traditional catalysts?

TBBDA provides methodological superiority in:

- Efficiency : High yields (85–98%) in short reaction times (1–30 min) due to strong electrophilic bromine release .

- Solvent compatibility : Works in ethanol/water systems, molten salts, or solvent-free conditions, reducing environmental impact .

- Reusability : Retains catalytic activity for 3–5 cycles without significant loss in efficiency .

- Low toxicity : Avoids heavy metals (e.g., Pd, Ce) and corrosive acids (e.g., H₂SO₄) .

How does the bromine content in TBBDA influence its catalytic activity?

The N-Br bonds in TBBDA enable two mechanistic pathways:

- Electrophilic bromine release : Generates Br⁺ ions, activating substrates (e.g., aldehydes) for nucleophilic attack .

- Lewis acid activation : The sulfonamide framework coordinates with carbonyl groups, enhancing electrophilicity in reactions like Knoevenagel condensations .

Example : In benzylic bromination, TBBDA’s Br⁺ abstracts hydrogen radicals, forming benzyl bromides without radical initiators .

How can reaction conditions be optimized when using TBBDA in solvent-free syntheses?

Key optimization parameters include:

- Catalyst loading : 5–10 mol% typically achieves >90% yield; excess amounts may induce side reactions .

- Temperature : Room temperature suffices for most MCRs, but microwave irradiation (e.g., 800 W) accelerates reactions like phthalazine synthesis .

- Substrate ratio : A 1:1:1 stoichiometry for three-component reactions minimizes byproducts .

- Work-up : Simple filtration or recrystallization isolates products, avoiding column chromatography .

How can researchers address discrepancies in reaction yields when using TBBDA with different substrates?

Yield variations often arise from:

- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on aldehydes enhance electrophilicity, improving yields (e.g., 98% for nitrobenzaldehyde vs. 70% for methoxybenzaldehyde) .

- Steric hindrance : Bulky substrates (e.g., tert-butyl groups) reduce accessibility to the catalytic site, necessitating longer reaction times .

- Solvent polarity : Polar solvents (e.g., EtOH) stabilize intermediates in DAMN-based pyrazine syntheses, whereas nonpolar solvents hinder reactivity .

Resolution : Conduct substrate screening with Hammett plots or DFT calculations to predict reactivity .

What analytical techniques are critical for characterizing TBBDA-mediated reaction products?

- NMR spectroscopy : Confirms regioselectivity in brominated products (e.g., benzylic vs. aromatic bromination) .

- X-ray crystallography : Resolves spirocyclic or fused-ring structures (e.g., spiro[chroman-3,2′-chromeno[2,3-b]furan] derivatives) .

- HPLC-MS : Detects trace byproducts in multicomponent reactions .

- Thermogravimetric analysis (TGA) : Assesses catalyst stability during reuse cycles .

How does TBBDA compare to other N-halo sulfonamides (e.g., TCBDA, PBBS) in catalytic performance?

- Reactivity : TBBDA’s Br⁺ is more electrophilic than TCBDA’s Cl⁺, enabling faster bromination .

- Substrate scope : PBBS (polymeric analog) shows higher efficiency in large-scale syntheses due to easier recovery .

- Yield : TBBDA outperforms H₃PW₁₂O₄₀ and InCl₃ in solvent-free Mannich reactions (98% vs. 85%) .

Trade-off : TCBDA is preferable for chlorinations, while TBBDA excels in brominations and MCRs .

What safety protocols are essential when handling TBBDA?

- Storage : Keep desiccated at 4°C to prevent hydrolysis of N-Br bonds.

- Deactivation : Quench residual Br⁺ with Na₂S₂O₃ before disposal .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with bromine vapors .

Can TBBDA be immobilized for heterogeneous catalysis?

Yes, immobilization strategies include:

- Silica support : TBBDA-MNPs@SiO₂-Pr-AP hybrids enable recyclable acetylations under microwave irradiation .

- Polymer composites : PBBS (polymeric TBBDA analog) shows enhanced stability in molten salts .

Limitation : Immobilization may reduce accessibility to active sites, requiring higher catalyst loadings .

What emerging research directions involve TBBDA?

- Asymmetric catalysis : Developing chiral variants for enantioselective heterocycle synthesis.

- Photocatalysis : Harnessing bromine radicals for C-H functionalization under visible light .

- Biomedical applications : Screening TBBDA-derived heterocycles (e.g., pyrazines) for antimicrobial/anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.